molecular formula C10H7NO4 B11896303 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 62761-37-9

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one

Cat. No.: B11896303
CAS No.: 62761-37-9
M. Wt: 205.17 g/mol
InChI Key: IPALNHPMKQLHQU-UHFFFAOYSA-N
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Description

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a heterocyclic compound that features a unique dioxolo ring fused to an isoquinoline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-aminobenzoic acid and chloropropanone as starting materials. The key step in this synthesis is the rearrangement of acetyl ortho-aminobenzoate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.

Scientific Research Applications

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to its specific dioxolo ring fusion, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

62761-37-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

4-hydroxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one

InChI

InChI=1S/C10H7NO4/c12-8-7-5(1-2-11-10(7)13)3-6-9(8)15-4-14-6/h1-3,12H,4H2,(H,11,13)

InChI Key

IPALNHPMKQLHQU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C=CNC3=O)O

Origin of Product

United States

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